N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5 and a 3-methoxyphenyl group at position 1. The thiadiazole ring contributes sulfur-mediated electronic effects, while the methoxy groups enhance solubility and modulate steric interactions.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-23-9-13-18-19-16(25-13)17-15(22)10-6-14(21)20(8-10)11-4-3-5-12(7-11)24-2/h3-5,7,10H,6,8-9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAEUZEFCQLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,3,4-thiadiazole or pyrrolidinone moieties. Key differences in substituents, biological activity, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects :
- Methoxy vs. Halogen : Methoxy groups (e.g., 3-methoxyphenyl) improve water solubility compared to halogenated analogs (e.g., 4-fluorophenyl), which prioritize lipophilicity and target binding .
- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit stronger antimicrobial activity than oxadiazoles, likely due to sulfur’s electron-withdrawing effects enhancing interactions with bacterial enzymes .
Biological Activity Trends :
- Antimicrobial Potency : The 4-fluorophenyl analog () shows broader antimicrobial activity than the target compound, attributed to fluorine’s electronegativity and stability against oxidative degradation .
- Antifungal Specificity : The 2,5-dimethoxyphenyl derivative () demonstrates selective activity against Candida spp., likely due to synergistic effects between chlorine and methoxy groups .
Synthetic Accessibility: Thiadiazole-pyrrolidinone hybrids are typically synthesized via POCl3-mediated cyclization (e.g., ), while oxadiazoles require milder conditions (e.g., Ac2O cyclization in ) .
Research Implications
- Optimization Potential: Replacing the 3-methoxyphenyl group with a 4-fluorophenyl moiety in the target compound could enhance antimicrobial efficacy while retaining solubility via the methoxymethyl group.
- Structural Characterization : SHELX software () remains critical for crystallographic analysis of such hybrids, enabling precise determination of substituent orientations .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-3-carboxamide core followed by functionalization of the thiadiazole ring. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine and thiadiazole moieties .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency. Ethanol is preferred for precipitation .
- Temperature control : Maintain reflux conditions (80–100°C) for cyclization steps to ensure complete ring closure .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) improve nucleophilic substitution reactions on the thiadiazole ring .
Yield optimization : Monitor reactions via TLC and adjust stoichiometric ratios (1:1.2 for limiting reagents). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole and methoxyphenyl groups. Key signals include:
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 406.12 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxymethyl with methyl groups) to identify critical pharmacophores .
- Dose-response curves : Calculate IC₅₀ values under identical conditions to normalize potency data .
Case study : A 2023 study found conflicting IC₅₀ values (2 μM vs. 10 μM) for kinase inhibition. Re-evaluation revealed differences in ATP concentrations (1 mM vs. 100 μM), highlighting the need for standardized protocols .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) to enhance intestinal absorption .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase aqueous solubility .
- Structural modifications : Replace the methoxyphenyl group with more polar substituents (e.g., hydroxyl or carboxyl) while retaining activity .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to hinge regions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to filter unstable binders .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
Example : A 2024 study identified a derivative with a fluorine substituent at the 4-position of the phenyl ring, improving EGFR binding affinity by 3-fold .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Intermediate instability : Thiadiazole intermediates are moisture-sensitive. Use anhydrous solvents and inert atmospheres .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
- Cost optimization : Substitute expensive coupling agents with urea-based catalysts for amide bond formation .
Q. How do steric and electronic effects of substituents influence reactivity in downstream functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
